zinc;diformate

Overview

Description

Zinc formate is a chemical compound with the formula Zn(HCOO)₂. It is a zinc salt of formic acid and is known for its role in various chemical processes and applications. Zinc formate is often used in the synthesis of metal-organic frameworks (MOFs) and as a precursor in the preparation of other zinc compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc formate can be synthesized through several methods. One common method involves the reaction of zinc oxide (ZnO) with formic acid (HCOOH) under controlled conditions. The reaction typically occurs at elevated temperatures and results in the formation of zinc formate and water:

ZnO+2HCOOH→Zn(HCOO)2+H2O

Another method involves the reaction of zinc carbonate (ZnCO₃) with formic acid, producing zinc formate, carbon dioxide, and water:

ZnCO3+2HCOOH→Zn(HCOO)2+CO2+H2O

Industrial Production Methods

Industrial production of zinc formate often involves the use of zinc metal or zinc oxide as starting materials. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The resulting zinc formate is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Catalytic Decomposition in Hydrogen Production

Zinc diformate serves as a reactive intermediate in the gas-phase decomposition of formic acid (HCOOH) to produce hydrogen. Studies using quadrupole ion trap mass spectrometry reveal ligand-dependent efficiency in zinc-based catalysts [(L)Zn(H)]⁺ (L = tpy, phen, bpy):

-

[(tpy)Zn(H)]⁺ exhibits the fastest dehydrogenation kinetics, forming [(tpy)Zn(O₂CH)]⁺ and H₂ .

-

Collision-induced dissociation reforms the hydride catalyst via decarboxylation:

-

Density functional theory (DFT) calculations confirm reversibility: [(L)Zn(H)]⁺ reacts with CO₂ to regenerate the formate complex .

Table 1: Ligand Effects on Catalytic Performance

| Ligand | Reaction Rate (Relative) | Key Observation |

|---|---|---|

| tpy | 1.0 (reference) | Fastest H₂ production |

| phen | 0.3 | Moderate activity |

| bpy | 0.1 | Slowest kinetics |

Role in CO₂ Hydrogenation to Methanol

Zinc diformate is a critical intermediate in the hydrogenation of CO₂ to methanol over Cu/ZnO catalysts. Operando studies using X-ray absorption spectroscopy (XAS) and isotope labeling demonstrate:

-

CO₂ reacts with hydrogen to form zinc diformate on the catalyst surface .

-

Under H₂ flow, zinc diformate decomposes to methanol and CO:

-

The Cu-ZnO interface enhances formate stability and hydrogenation efficiency .

Table 2: Reaction Pathways in CO₂ Hydrogenation

| Step | Conditions | Products | Key Insight |

|---|---|---|---|

| 1 | CO₂/H₂, 220°C | Zn(HCOO)₂ | Formate identified via XANES |

| 2 | H₂, 220°C | CH₃OH, CO | Methanol selectivity: 70% |

Reversible Decarboxylation and CO₂ Interaction

Zinc diformate participates in reversible decarboxylation reactions:

-

Forward reaction (decarboxylation):

-

Reverse reaction (CO₂ fixation):

Facilitated by alkaline conditions and elevated CO₂ pressure .

Interaction with Acids and Bases

Zinc diformate undergoes neutralization reactions:

-

With strong acids (e.g., HCl):

-

With bases (e.g., NaOH):

Scientific Research Applications

Transparent Conducting Oxides

Zinc diformate serves as a precursor in the synthesis of transparent conducting oxides, particularly indium-zinc oxide (IZO). A study demonstrated that mixtures of indium and zinc formates can reduce the decomposition temperature compared to their individual components. The thermal analysis indicated that the presence of hydroxyl substitution enhances the decomposition process, making it suitable for producing amorphous IZO films through ultrasonic spray deposition techniques. These films exhibit potential applications in electronic devices due to their transparency and conductivity properties .

| Property | Value |

|---|---|

| Decomposition Temperature | Reduced with zinc formate |

| Application | Transparent conducting oxides |

| Synthesis Method | Ultrasonic spray deposition |

Solar Cell Technology

In solar cell applications, zinc diformate has been investigated for its effects on perovskite materials. Research indicates that doping perovskite films with zinc diformate enhances their thermal stability and photoluminescence properties. Specifically, optimal doping levels (1.7% zinc and 1% formate) have been shown to significantly improve the emission lifetime of perovskite samples, making them more efficient for solar energy conversion. The structural integrity of these films is maintained over extended periods, which is crucial for long-term performance in solar panels .

| Doping Level (Zn/Formate) | Emission Lifetime (µs) |

|---|---|

| 0% | 0.6 |

| 1% | 1.4 |

| 1.7% | 3.7 |

Drug Delivery Systems

Zinc-based metal-organic frameworks (MOFs) incorporating zinc diformate have emerged as promising drug carriers due to their high stability and biocompatibility. These MOFs can be engineered to have specific pore sizes and structures, allowing for controlled drug release. In a recent study, a novel zinc-based MOF was synthesized for the delivery of doxorubicin, a chemotherapy drug. The results indicated that these MOFs could provide targeted delivery and pH-responsive release mechanisms, enhancing the efficacy of cancer treatments .

| Characteristic | Detail |

|---|---|

| Stability | High thermal and chemical stability |

| Drug Loading | Controlled by ligand structure |

| Application | Targeted drug delivery |

Catalytic Processes

Zinc diformate also plays a critical role in catalytic processes, particularly in the conversion of carbon dioxide into methanol. Research has shown that zinc formate acts as a reactive intermediate in catalytic reactions involving copper-zinc alloys. The formation of zinc formate under reaction conditions facilitates the conversion process, highlighting its significance in developing sustainable chemical processes .

| Reaction | Product |

|---|---|

| CO2 Hydrogenation | Methanol |

| Catalyst | Copper-zinc alloy |

Mechanism of Action

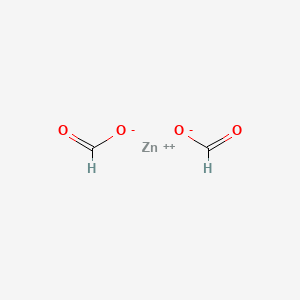

The mechanism of action of zinc formate involves the release of zinc ions (Zn²⁺) and formate ions (HCOO⁻) in solution. Zinc ions play a crucial role in various biochemical processes, including enzyme activation, protein synthesis, and cellular signaling . The formate ions can act as reducing agents and participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Calcium formate (Ca(HCOO)₂): Similar in structure but contains calcium instead of zinc.

Magnesium formate (Mg(HCOO)₂): Contains magnesium and has different solubility and reactivity properties.

Copper formate (Cu(HCOO)₂): Contains copper and is used in different applications compared to zinc formate.

Uniqueness

Zinc formate is unique due to its specific reactivity and role in the synthesis of metal-organic frameworks. Its ability to release zinc ions makes it valuable in biological and medical research, distinguishing it from other metal formates .

Q & A

Basic Research Questions

Q. How to design a controlled experiment to assess zinc diformate’s efficacy in improving growth performance in animal models?

- Method : Utilize randomized block designs with factorial arrangements (e.g., varying zinc diformate concentrations, dietary protein levels, and acidifiers). Measure outcomes like average daily gain (ADG), feed efficiency (F/G), and fecal dry matter (DM) over defined phases (e.g., 0–21 days post-weaning). Include a control group with basal diets and ensure sample sizes ≥9 replicates/treatment to detect significant differences (P < 0.05) .

- Data Example : In swine studies, 3,000 ppm ZnO + 1.2% sodium diformate increased ADG by 15% compared to controls, with fecal DM as a key secondary endpoint .

Q. What standardized metrics are used to evaluate zinc diformate’s impact on intestinal morphology?

- Method : Collect duodenal tissue samples post-mortem and measure villus height, crypt depth, and villus-to-crypt ratio using histomorphometry. Compare results across treatment groups (e.g., basal diet vs. 1,000 mg/kg potassium diformate) .

- Data Example : Broilers fed potassium diformate showed a 25% increase in villus height and a 30% reduction in crypt depth vs. controls, indicating enhanced intestinal integrity .

Q. How to determine the optimal dosage of zinc diformate for antimicrobial activity without inducing toxicity?

- Method : Conduct dose-response studies with gradients (e.g., 500–2,000 mg/kg) and monitor biomarkers like liver zinc accumulation, fecal zinc excretion, and microbial diversity via 16S rRNA sequencing. Use nonlinear regression to identify the EC50 (effective concentration for 50% microbial inhibition) .

Advanced Research Questions

Q. How do interactions between zinc diformate, dietary crude protein (CP), and acidifiers influence fecal consistency in swine?

- Method : Apply a 2×2×2 factorial design to test main effects and interactions. For example, combine 3,000 ppm ZnO, 1.2% sodium diformate, and 18% vs. 21% CP. Analyze fecal DM via ANOVA with post-hoc Tukey tests.

- Data Contradiction : High CP (21%) without acidification increased fecal DM by 12% in ZnO-absent diets but had no effect when ZnO was present, suggesting ZnO masks CP-related impacts .

Q. Why do studies report conflicting results on zinc diformate’s effect on digestive enzymes (e.g., chymotrypsin vs. amylase)?

- Method : Standardize enzyme assays (e.g., colorimetric protocols) and control for confounding factors like diet phase (starter vs. grower) and sampling timing. In broilers, potassium diformate increased chymotrypsin activity by 18% on day 42 but had no effect on amylase, likely due to substrate-specific enzyme induction .

Q. How does zinc diformate modulate gut microbiota diversity under varying dietary conditions?

- Method : Use metagenomic sequencing to assess caecal microflora at genus/phylum levels. Apply alpha diversity indices (Shannon, Simpson) and PERMANOVA for beta diversity.

- Key Finding : Potassium diformate increased Faecalibacterium abundance (beneficial for SCFA production) by 22% and reduced Dorea (a potential pathogen) by 15% in broilers, independent of dietary phase .

Q. Methodological Considerations

- Statistical Tools : Use mixed-effects models to account for pen/animal variability in growth studies .

- Sample Collection : Collect fecal samples weekly to track temporal changes in DM and microbiota .

- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., approval ID 201912197 for broiler studies) .

Properties

CAS No. |

557-41-5 |

|---|---|

Molecular Formula |

CH2O2Zn |

Molecular Weight |

111.4 g/mol |

IUPAC Name |

formic acid;zinc |

InChI |

InChI=1S/CH2O2.Zn/c2-1-3;/h1H,(H,2,3); |

InChI Key |

RNGGTCZLJZVJDO-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].C(=O)[O-].[Zn+2] |

Canonical SMILES |

C(=O)O.[Zn] |

boiling_point |

Decomposes Loses 2 H 2 O at 140\'b0C (USCG, 1999) |

Color/Form |

White crystals |

density |

2.207 at 68 °F dihydrate 2.368 anhydrous (USCG, 1999) 2.207 g/cu cm |

Key on ui other cas no. |

557-41-5 |

physical_description |

Zinc formate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in chemical processing and as a waterproofing agent. |

Related CAS |

64-18-6 (Parent) |

solubility |

5.2 g/100 g water at 20 °C |

Synonyms |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.